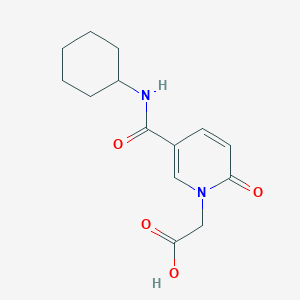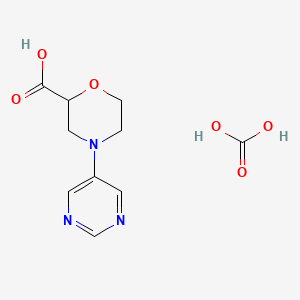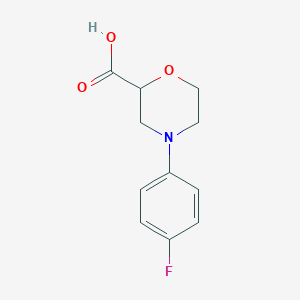
Fmoc-2-aminooctanoic acid
Descripción general
Descripción
Fmoc-2-aminooctanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The molecular formula of Fmoc-2-aminooctanoic acid is C23H27NO4, and its molecular weight is 381.46 .
Chemical Reactions Analysis
The Fmoc group in Fmoc-2-aminooctanoic acid can be deprotected under basic conditions to obtain the free amine . This free amine can then be used for further conjugations . The Fmoc group removal in solid-phase peptide synthesis (SPPS) proceeds through a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine, and the subsequent β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate .Aplicaciones Científicas De Investigación
Fmoc-2-Aminooctanoic Acid: A Comprehensive Analysis of Scientific Research Applications
Peptide Synthesis: Fmoc-2-aminooctanoic acid is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) where it serves as a building block for the assembly of peptides. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form the desired peptide chain. This method is highly valuable for life science research due to its efficiency and rapidity .
Antimicrobial Peptide Modification: Research has shown that Fmoc-2-aminooctanoic acid can be used to modify and improve the activity of antimicrobial peptides. By incorporating this fatty amino acid, scientists can enhance the antimicrobial properties of peptides, potentially leading to new treatments for bacterial infections .
Tissue Engineering and Organ Regeneration: The self-assembly properties of Fmoc-amino acids, including Fmoc-2-aminooctanoic acid, make them suitable for creating matrices that support cell spreading, migration, and proliferation. These matrices are used in tissue engineering and organ regeneration due to their biocompatibility and resemblance to biological endogenous molecules .
Biocatalysis: Fmoc-2-aminooctanoic acid has been used as a substrate in biocatalytic processes to produce unnatural fatty amino acids with high enantiomeric excess. These products have potential applications in various fields, including pharmaceuticals and materials science .
Lipidation of Peptides: The compound has been utilized in the lipidation of peptides, a process that involves attaching a lipid group to a peptide chain. This modification can significantly alter the peptide’s properties, such as its solubility, stability, and biological activity .
6. Synthesis of Peptide Nucleic Acids (PNAs) Fmoc-2-aminooctanoic acid is also involved in the synthesis of Peptide Nucleic Acids (PNAs), which are synthetic polymers similar to DNA or RNA but with a peptide backbone. PNAs have unique binding properties and are used in molecular diagnostics and therapeutics .
Safety and Hazards
While specific safety and hazard information for Fmoc-2-aminooctanoic acid is not directly available from the search results, general precautions for handling Fmoc-protected amino acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, there is a need to develop substrate-tolerant amide coupling reaction conditions for amino acid monomers .
Mecanismo De Acción
Target of Action
Fmoc-2-aminooctanoic acid is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process . This protection is crucial for preventing unwanted side reactions that could interfere with the desired peptide sequence .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-2-aminooctanoic acid acts as a protecting group for the amine functionality of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation and reaction of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .
Biochemical Pathways
The key biochemical pathway involved in the action of Fmoc-2-aminooctanoic acid is peptide synthesis . During this process, the Fmoc group protects the amine group of an amino acid, allowing for selective reactions to occur at the carboxyl group . This enables the formation of peptide bonds, which link amino acids together to form peptides or proteins .
Pharmacokinetics
Its properties, such as stability and reactivity, play a crucial role in its effectiveness as a protecting group .
Result of Action
The primary result of Fmoc-2-aminooctanoic acid’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group of amino acids, it prevents unwanted side reactions and ensures the correct formation of peptide bonds . In some cases, the use of Fmoc-2-aminooctanoic acid has been shown to improve the antimicrobial activity of certain peptides .
Action Environment
The action of Fmoc-2-aminooctanoic acid is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is utilized in solid-phase peptide synthesis, where a base is used to selectively remove the Fmoc group without affecting the acid-labile linker between the peptide and the resin . Additionally, the reaction conditions, such as temperature and solvent, can impact the efficiency of Fmoc protection .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKLESQZZGPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-aminooctanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390295.png)

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)
